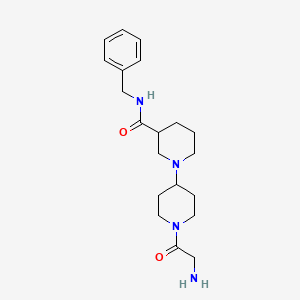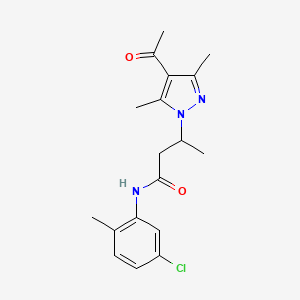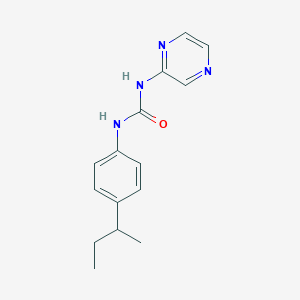![molecular formula C11H11ClN2O4S B5293156 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5293156.png)
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is commonly referred to as CDPPB and has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and neuroscience.
Mécanisme D'action
CDPPB acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This modulation results in increased signaling through the mGluR5 pathway, which has been shown to have a range of effects on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
CDPPB has been shown to have a range of biochemical and physiological effects, including the enhancement of long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, CDPPB has been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDPPB is its specificity for mGluR5, which allows researchers to selectively modulate this receptor without affecting other glutamate receptors. Additionally, CDPPB has been shown to have a long half-life, allowing for sustained modulation of mGluR5 activity.
One limitation of CDPPB is its relatively low potency, which requires the use of higher concentrations in experiments. Additionally, CDPPB has been shown to have off-target effects at higher concentrations, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on CDPPB. One area of interest is the development of more potent and selective mGluR5 modulators, which would allow for more precise modulation of this receptor. Additionally, CDPPB has shown promise in preclinical models of various neurological disorders, including Parkinson's disease and addiction, and further research in these areas may lead to the development of novel therapeutics. Finally, the use of CDPPB in combination with other compounds, such as NMDA receptor antagonists, may have synergistic effects on neuronal activity and synaptic plasticity.
Méthodes De Synthèse
The synthesis of CDPPB involves the reaction of 2,5-dimethoxybenzene sulfonamide with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide and requires careful monitoring of the reaction conditions to ensure a high yield of the desired product.
Applications De Recherche Scientifique
CDPPB has been extensively studied for its potential as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a range of physiological processes, including learning and memory, and has been implicated in various neurological disorders such as schizophrenia and autism.
Propriétés
IUPAC Name |
4-chloro-1-(2,5-dimethoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-17-9-3-4-10(18-2)11(5-9)19(15,16)14-7-8(12)6-13-14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDPYPHGLBQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)


![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)
![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)
![6-ethyl 1-methyl 7-amino-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5293115.png)
![1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane](/img/structure/B5293128.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B5293143.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5293151.png)
![6-[(4-benzyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B5293155.png)
![2-[5-(2-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5293179.png)